1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
Overview
Description
The compound "1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-" is a fluorinated derivative of 1,3-butanedione with a naphthalene substituent. It serves as a ligand in various metal complexes, contributing to the properties and reactivity of these complexes. The ligand is often abbreviated as Htfnb or tfnb in the literature .
Synthesis Analysis
The synthesis of metal complexes using Htfnb involves coordination with metals such as dysprosium, holmium, praseodymium, thulium, lead, and nickel. These syntheses typically employ additional ligands like 1,10-phenanthroline, 2,2'-bipyridine, and others to form various coordination geometries and complex structures .
Molecular Structure Analysis
Single-crystal X-ray diffraction techniques have been used to determine the structures of these complexes, revealing diverse coordination environments and geometries around the metal centers. For instance, dysprosium and lead complexes exhibit different coordination numbers and form one-dimensional polymeric networks or dinuclear complexes, respectively .
Chemical Reactions Analysis
The reactivity of the Htfnb ligand in forming complexes is influenced by its ability to coordinate with metal ions. The resulting complexes exhibit various chemical behaviors, such as slow magnetic relaxation in the case of dysprosium complexes, which is a property of interest in the field of molecular magnetism .
Physical and Chemical Properties Analysis
The physical and chemical properties of Htfnb and its complexes have been extensively studied. These complexes display interesting optical properties, such as near-infrared (NIR) luminescence, which is attributed to efficient energy transfer from the ligand to the central lanthanide ions . Spectroscopic characterization of Htfnb itself has been performed using vibrational, optical, and electronic spectra, providing insights into its ground state structure and interactions . The antimicrobial activities of nickel(II) complexes of Htfnb have been investigated, although they showed no significant activity . Additionally, the fluorinated nature of Htfnb contributes to the solubility and thermal stability of the derived polyimides, which possess low dielectric constants and high decomposition temperatures .
Scientific Research Applications
Electrochemistry
- Scientific Field : Electrochemistry .
- Application Summary : This compound is used to increase the selectivity of lithium selective electrodes containing lithium ionophore VI in the membrane matrix .
- Methods of Application : The potentiometric response characteristics of the prepared lithium selective electrodes were investigated. The ratio of this molecule in the membrane cocktail was increased from 0.5% to 1.5%, which provided a better response with respect to the lower detection limit (LDL), linear range, and selectivity .
- Results or Outcomes : The LDL and linear range of the electrode with 1.5% of this compound were 7.6×10-6 mol L-1 and 1.0×10-1 - 3.4×10-5 mol L-1 respectively, with a slope 54.3 mV/decade (R2 = 0.9998). The potentiometric responses of all electrodes were pH-independent in the range of pH 3-12 .
Synthesis of Functionalized Sol-gel Matrix Materials
- Scientific Field : Material Science .
- Application Summary : This compound is used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Selective Lithium Extraction
- Scientific Field : Chemical Engineering .
- Application Summary : This compound is used as an organic extractant in selective lithium extraction from brines. It has strong selectivity for lithium over other alkaline and earth alkaline metal ions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of NNO Ketoimines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Mixed-ligand Chelate Extraction of Trivalent Lanthanides
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Preparation of Ternary Lanthanide (Ln) Complexes
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of NNO Ketoimines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Mixed-ligand Chelate Extraction of Trivalent Lanthanides
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Preparation of Ternary Lanthanide (Ln) Complexes
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of [Eu (tfa) 3] 2 bpm complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound may be used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Multistep Synthesis of [ 13 CD 2 ]benzylamine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound may be used as a reagent in the multistep synthesis of [ 13 CD 2 ]benzylamine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLURYIQCXPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061268 | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
CAS RN |
893-33-4 | |
Record name | 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 893-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42790 | |
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Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Naphthoyl)-1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4,4-TRIFLUORO-1-(2-NAPHTHALENYL)-1,3-BUTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP5JE9L2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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